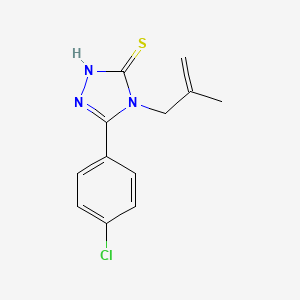

5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

This compound, also known as Yucasin, is a synthetic triazole derivative characterized by a 4-chlorophenyl group at position 5 and a 2-methylprop-2-en-1-yl (isobutenyl) substituent at position 4 of the triazole ring. Its thiol (-SH) group at position 3 contributes to its reactivity and biological activity. Yucasin was identified as a potent inhibitor of YUCCA (YUC) flavin monooxygenases, which are critical enzymes in the biosynthesis of auxin, a plant hormone . Structurally, it shares a triazole-thiol backbone with methimazole, a known inhibitor of flavin-containing monooxygenases (FMOs), suggesting a conserved mechanism of action across biological systems .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISYSPXIXWDRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 39213-10-0) is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article compiles research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure

The chemical structure of 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃S |

| Molecular Weight | 253.75 g/mol |

| CAS Number | 39213-10-0 |

| Synonyms | 5-(4-chlorophenyl)-4-(2-methylallyl)-4H-[1,2,4]triazole-3-thiol |

Antibacterial Activity

Triazole compounds have also been investigated for their antibacterial properties. The mechanism typically involves the inhibition of bacterial enzyme systems and disruption of cell wall synthesis. For instance, related triazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Although direct studies on this specific compound are sparse, its structural characteristics imply it may possess similar antibacterial action .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of interest. Triazoles can act as enzyme inhibitors that interfere with cancer cell proliferation and survival pathways. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival . The potential for 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol to exhibit such activity warrants further investigation.

The biological activity of 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are involved in various metabolic pathways.

- Membrane Disruption : By targeting ergosterol biosynthesis in fungi or peptidoglycan synthesis in bacteria, these compounds can compromise cellular integrity.

- Signal Transduction Modulation : Triazoles may influence signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Antifungal Study : A series of triazole compounds demonstrated significant antifungal activity against Microsporum gypseum, suggesting a promising avenue for developing new antifungal agents .

- Antibacterial Research : Investigations into related triazoles revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for similar efficacy in the compound under review .

- Anticancer Evaluation : Research has indicated that certain triazole derivatives can induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Yucasin with structurally related 1,2,4-triazole-3-thiol derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations :

- Halogen Effects : Chlorophenyl groups (e.g., 4-Cl or 2-Cl) generally enhance inhibitory potency compared to methoxy or nitro substituents, as seen in enzyme inhibition studies .

- Alkyl vs. Aromatic Substituents : The 2-methylprop-2-en-1-yl group in Yucasin may improve membrane permeability due to its hydrophobic nature, contrasting with polar Schiff bases or hydrazinyl groups in other derivatives .

Structural and Crystallographic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.